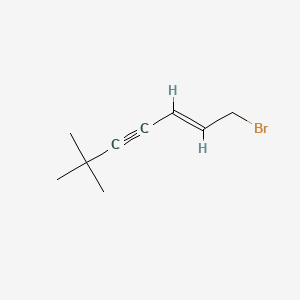

1-溴-6,6-二甲基-2-庚烯-4-炔

描述

"1-Bromo-6,6-dimethyl-2-hepten-4-yne" is a synthetic compound that may have applications in various chemical synthesis processes and materials science. While direct studies on this compound are scarce, research on similar brominated organic compounds and their methodologies provides a foundation to understand its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of brominated organic compounds often involves halogenation reactions, where a bromine atom is introduced into the organic molecule. For example, phase transfer catalyzed polymerization has been used to synthesize poly(2,6-dimethyl-1,4-phenylene oxide) with defined molecular weights, indicating a controlled synthesis approach that could potentially be applied to the synthesis of "1-Bromo-6,6-dimethyl-2-hepten-4-yne" (Percec & Wang, 1991).

Molecular Structure Analysis

Molecular structure analysis of brominated compounds is critical for understanding their chemical behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations have been utilized to elucidate the structures of similar compounds, providing insights into their configuration, conformation, and electronic properties. For instance, the crystal structure analysis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide reveals a detailed understanding of molecular geometry (Mazhar-ul-Haque et al., 1981).

科学研究应用

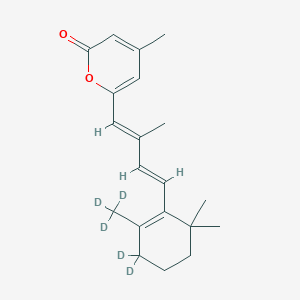

合成抗真菌剂:它作为Terbinafine合成的关键中间体,Terbinafine是一种抗真菌药物。周等人(2000年)的研究描述了这种化合物的立体选择性合成,突出了它在制药合成中的重要性 (Chou, Tseng, & Chen, 2000)。

有机化学中的缩合反应:这种化合物已被用于研究与镁存在下的烷基卤化物的缩合反应。切尔特索娃等人(1955年)的研究突出了它在理解烯基卤化物在这类反应中的行为中的作用 (Cheltsova, Chernyshev, & Petrov, 1955)。

Terbinafine合成中的改进:贾(2001年)的研究专注于利用1-溴-6,6-二甲基-2-庚烯-4-炔开发修饰路线以合成Terbinafine (Jia, 2001)。

合成抗真菌烯胺的方法论:古普塔等人(2014年)提出了一种立体选择性的方法论,用于合成Terbinafine,其中1-溴-6,6-二甲基-2-庚烯-4-炔发挥了关键作用,强调了它在制药合成中开发更安全、更少毒性方法的重要性 (Gupta et al., 2014)。

有机合成和化学反应中的应用:各种研究探讨了它在不同有机合成和化学反应机制中的作用。例如,克里斯特尔等人(2009年)等人的研究调查了它在不同化学环境中的行为以及作为合成多样有机化合物的构建块的潜力 (Christl et al., 2009)。

作用机制

1-Bromo-6,6-dimethyl-2-hepten-4-yne: A Comprehensive Review of its Mechanism of Action

1-Bromo-6,6-dimethyl-2-hepten-4-yne is a compound with a wide range of applications in the pharmaceutical and agrochemical industries . This article provides a detailed overview of its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is commonly used in organic synthesis as a reagent for the introduction of bromine and alkynyl groups into various molecules . Therefore, its targets can be inferred to be the molecules that require the addition of these groups during synthesis.

Mode of Action

The mode of action of 1-Bromo-6,6-dimethyl-2-hepten-4-yne involves the introduction of bromine and alkynyl groups into target molecules . This interaction results in the formation of new compounds with altered properties, which can be utilized in various applications in the pharmaceutical and agrochemical industries.

Biochemical Pathways

Given its role in the synthesis of complex organic compounds , it can be inferred that it plays a part in various biochemical pathways involved in the synthesis of these compounds.

Pharmacokinetics

Given its use in the synthesis of complex organic compounds , it can be inferred that its bioavailability would depend on the specific properties of the resulting compounds.

Result of Action

The molecular and cellular effects of 1-Bromo-6,6-dimethyl-2-hepten-4-yne’s action would depend on the specific compounds that it helps synthesize. As a reagent, its primary role is to facilitate the formation of these compounds, which can then exert their own effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-6,6-dimethyl-2-hepten-4-yne. For instance, it is recommended to avoid dust formation, inhaling mist, gas or vapors, and contact with skin and eyes when handling this compound . Furthermore, it should be stored in a well-ventilated place away from open flames and heat sources .

生化分析

Biochemical Properties

1-Bromo-6,6-dimethyl-2-hepten-4-yne plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to changes in their activity. Additionally, 1-Bromo-6,6-dimethyl-2-hepten-4-yne can interact with proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces, affecting their conformation and function .

Cellular Effects

The effects of 1-Bromo-6,6-dimethyl-2-hepten-4-yne on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in downstream signaling events. Furthermore, 1-Bromo-6,6-dimethyl-2-hepten-4-yne can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in upregulation or downregulation of specific genes .

Molecular Mechanism

At the molecular level, 1-Bromo-6,6-dimethyl-2-hepten-4-yne exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-Bromo-6,6-dimethyl-2-hepten-4-yne can induce changes in gene expression by interacting with regulatory elements in the genome. These interactions can result in alterations in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-6,6-dimethyl-2-hepten-4-yne can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-6,6-dimethyl-2-hepten-4-yne can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities. Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 1-Bromo-6,6-dimethyl-2-hepten-4-yne vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At high doses, 1-Bromo-6,6-dimethyl-2-hepten-4-yne can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

1-Bromo-6,6-dimethyl-2-hepten-4-yne is involved in various metabolic pathways, interacting with enzymes and cofactors that play essential roles in cellular metabolism. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism, resulting in alterations in energy production and storage .

Transport and Distribution

The transport and distribution of 1-Bromo-6,6-dimethyl-2-hepten-4-yne within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, 1-Bromo-6,6-dimethyl-2-hepten-4-yne may localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

The subcellular localization of 1-Bromo-6,6-dimethyl-2-hepten-4-yne is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, 1-Bromo-6,6-dimethyl-2-hepten-4-yne may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

属性

IUPAC Name |

(E)-1-bromo-6,6-dimethylhept-2-en-4-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLYZFSILFGXCC-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276614 | |

| Record name | (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78629-21-7 | |

| Record name | (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78629-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of 1-Bromo-6,6-dimethyl-2-hepten-4-yne in the synthesis of Terbinafine?

A1: 1-Bromo-6,6-dimethyl-2-hepten-4-yne serves as a crucial intermediate in the synthesis of Terbinafine []. It reacts with N-methyl-1-naphthalenemethanamine to yield the final Terbinafine molecule. The bromine atom acts as a leaving group, facilitating the formation of a new carbon-nitrogen bond with the amine group of N-methyl-1-naphthalenemethanamine.

Q2: Are there any modifications to the synthesis route involving 1-Bromo-6,6-dimethyl-2-hepten-4-yne in this research?

A2: While the research paper doesn't explicitly detail any modifications specific to the reaction involving 1-Bromo-6,6-dimethyl-2-hepten-4-yne, it does mention improvements in the synthesis of other precursor compounds []. These improvements could potentially contribute to a more efficient overall synthesis of Terbinafine. Further research and optimization of each reaction step, including the one involving 1-Bromo-6,6-dimethyl-2-hepten-4-yne, would be beneficial to enhance the overall yield and cost-effectiveness of the synthesis process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)

![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)